N-Demethylclindamycin

Description

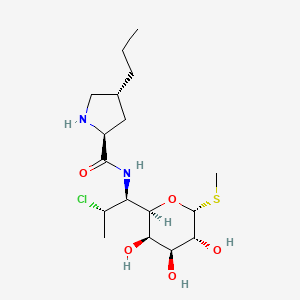

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBHHHCDEYATPY-MHXMMLMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-45-4 |

Source

|

| Record name | N-Demethylclindamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLCLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Biological Activity of N-Demethylclindamycin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro biological activity of N-Demethylclindamycin (NDMC), a primary metabolite of the lincosamide antibiotic, clindamycin. The narrative emphasizes the causal logic behind experimental choices, adherence to self-validating protocols, and authoritative scientific grounding.

Section 1: Introduction & Rationale

N-Demethylclindamycin is a major active metabolite of clindamycin, formed predominantly in the liver via cytochrome P450 enzymes, particularly CYP3A4.[1][2][3][4] While the parent drug, clindamycin, is well-characterized, a thorough understanding of its metabolites is critical for a complete picture of its therapeutic efficacy and safety profile. Regulatory bodies like the FDA recommend the characterization of drug metabolites to assess their potential toxicity and contribution to the parent drug's overall activity.[5][6][7]

The core rationale for investigating NDMC is twofold:

-

Contribution to Efficacy: Determining if NDMC possesses antimicrobial activity similar to clindamycin is essential. Recent studies suggest that NDMC exhibits in vitro activity against clinically relevant strains of Staphylococcus spp., indicating it may contribute to the overall therapeutic effect of clindamycin.[1][4][8]

-

Expanded Activity Profile: Beyond its expected antimicrobial effects, clindamycin is known to have immunomodulatory properties.[9][10][11] Investigating whether NDMC shares or possesses unique anti-inflammatory, anti-biofilm, or other biological activities is a logical and valuable extension of this research.

This guide outlines a tiered, logical workflow for a comprehensive in vitro assessment of NDMC.

Caption: Overall experimental workflow for NDMC characterization.

Section 2: Core Antimicrobial Activity Assessment

The primary hypothesis is that NDMC retains the antibacterial mechanism of its parent compound. Lincosamides inhibit bacterial protein synthesis by binding to the 23S RNA of the 50S ribosomal subunit.[2][12][13][14] Our investigation will therefore begin by quantifying this activity against a panel of relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC assay is the foundational quantitative measure of an antibiotic's potency. It determines the lowest concentration of NDMC required to inhibit the visible growth of a bacterium. This static measurement is the universally accepted starting point for antimicrobial assessment and is essential for comparing NDMC's potency to clindamycin and other antibiotics.

Protocol: The broth microdilution method is the gold standard, and methodologies should be strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to ensure reproducibility and comparability.[15][16][17][18][19]

Step-by-Step Methodology (CLSI M07 Broth Microdilution):

-

Preparation of NDMC Stock: Prepare a concentrated stock solution of N-Demethylclindamycin in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms.

-

Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the NDMC stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of NDMC concentrations. Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: Grow bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.[1]

-

Reading Results: The MIC is the lowest concentration of NDMC at which there is no visible growth (turbidity) in the well.

Caption: Workflow for MIC determination via broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

Causality: While MIC indicates growth inhibition (bacteriostatic activity), the MBC test determines the concentration required to kill the bacteria (bactericidal activity). This distinction is clinically significant. An agent that is merely bacteriostatic may be less effective in immunocompromised hosts or at sites of infection where host defenses are poor.

Protocol: The MBC is determined as a direct extension of the MIC assay.

-

Post-MIC Plating: Following the reading of the MIC results, take a 10-100 µL aliquot from each well that showed no visible growth.

-

Subculturing: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of NDMC that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% of the original bacteria survive).[20]

Time-Kill Kinetic Assay

Causality: MIC and MBC are static endpoints. A time-kill assay provides dynamic information on the rate of antibacterial activity.[21] It helps to characterize whether NDMC's killing effect is concentration-dependent (higher concentrations kill faster) or time-dependent (killing depends on the duration of exposure above the MIC). This is crucial for optimizing dosing schedules in future preclinical studies.

Protocol:

-

Setup: In sterile tubes containing CAMHB, add NDMC at various concentrations relative to the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

-

Sampling Over Time: At defined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[20][21]

-

Quantification: Perform serial dilutions of each aliquot and plate them onto agar to determine the viable count (CFU/mL).

-

Analysis: Plot log₁₀ CFU/mL versus time for each NDMC concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

Data Presentation: Antimicrobial Activity

Quantitative data should be summarized for clarity. The table below provides a template for presenting results for NDMC compared to the parent drug, clindamycin, against a panel of clinically relevant Gram-positive and anaerobic bacteria.

| Organism (Strain ID) | Clindamycin MIC (µg/mL) | N-Demethylclindamycin MIC (µg/mL) | Clindamycin MBC (µg/mL) | N-Demethylclindamycin MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 0.125 | 0.25 | 0.25 | 0.5 |

| Streptococcus pyogenes (ATCC 19615) | ≤0.06 | ≤0.06 | 0.125 | 0.125 |

| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 0.125 | 0.25 | 0.25 |

| Bacteroides fragilis (ATCC 25285) | 0.5 | 1 | 1 | 2 |

| Clostridioides difficile (ATCC 9689) | 4 | 8 | >32 | >32 |

Note: Data presented are hypothetical and for illustrative purposes only. Actual results must be experimentally determined. A recent study showed N-demethylclindamycin MICs were similar to clindamycin for many clindamycin-susceptible isolates.[1]

Section 3: Expanded Biological & Safety Profiling

A comprehensive investigation extends beyond primary antimicrobial effects to include clinically relevant scenarios like biofilm formation and essential safety assessments.

Anti-Biofilm Activity

Causality: Bacteria within biofilms are notoriously resistant to conventional antibiotics. Assessing NDMC's ability to either prevent biofilm formation or eradicate established biofilms provides insight into its potential utility for chronic or device-associated infections.

Protocol (Crystal Violet Assay): The crystal violet (CV) assay is a simple, robust method for quantifying biofilm mass.[23][24][25]

-

Biofilm Formation: In a 96-well plate, inoculate wells containing appropriate growth medium with a bacterial suspension. Incubate for 24-48 hours to allow biofilm formation. To test inhibition, NDMC is added at the time of inoculation. To test disruption, it is added after the biofilm has formed.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells, leaving the attached biofilm.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[23] The dye stains the cells and extracellular matrix of the biofilm.

-

Washing: Rinse the wells again to remove excess stain.

-

Solubilization: Add 30-33% acetic acid or ethanol to each well to solubilize the bound crystal violet.[23][24]

-

Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at ~590-595 nm.[23] A reduction in absorbance in treated wells compared to controls indicates anti-biofilm activity.

In Vitro Cytotoxicity Assessment

Causality: It is imperative to ensure that the observed antimicrobial activity of NDMC is not due to general cytotoxicity that would harm host cells. A cytotoxicity assay is a self-validating control that establishes a preliminary therapeutic window.

Protocol (MTT Assay): The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[26][27][28][29][30]

-

Cell Seeding: Seed a eukaryotic cell line (e.g., HepG2 human liver cells, or Vero kidney cells) into a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of NDMC concentrations (typically spanning and exceeding the antimicrobial MIC values) for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[26][28][29]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the resulting purple solution, typically at a wavelength of 540-570 nm.[26][29] A decrease in absorbance indicates reduced cell viability.

Section 4: Conclusion & Future Directions

This guide outlines a logical, robust, and reproducible series of in vitro experiments to characterize the biological activity of N-Demethylclindamycin. By systematically determining its antimicrobial potency (MIC/MBC), dynamic activity (time-kill), anti-biofilm potential, and cytotoxic profile, researchers can build a comprehensive understanding of this key metabolite. Positive findings would warrant further investigation into its potential anti-inflammatory properties, using assays to measure cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells.[31][32] A complete profile of NDMC is essential for fully appreciating the clinical pharmacology of its parent drug, clindamycin.

References

-

Schlunzen, F., et al. (2003). The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome. J Mol Biol, 330(5), 1005-14. [Link]

-

Bio-protocol. (n.d.). Crystal violet assay. [Link]

-

Schwarz, S., et al. (2021). Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Pharmacology of Lincosamides Antibiotic drugs ; Types, Uses, Mechanism of action, Pharmacokinetics. (2024, April 5). YouTube. [Link]

-

CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Taylor & Francis. (n.d.). Lincosamides – Knowledge and References. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

iGEM. (2018). Crystal Violet Biofilm Assay. [Link]

-

Van De Sijpe, G., et al. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. Clinical Microbiology and Infection, 29(10), 1333-1334. [Link]

-

iGEM. (n.d.). General Biofilm Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

-

Intertek Inform. (2024, March 19). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. [Link]

-

GlobalSpec. (2015, January 1). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. [Link]

-

Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48. [Link]

-

ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

-

ResearchGate. (2023, July 1). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

-

protocols.io. (2015, December 27). Time kill assays for Streptococcus agalactiae and synergy testing. [Link]

-

Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

-

Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

-

Oesterling, T. O. (1970). An in vivo-in vitro comparison of the 2-and 3-phosphate esters of clindamycin. Journal of Pharmaceutical Sciences, 59(1), 63-67. [Link]

-

U.S. Food and Drug Administration. (n.d.). CLEOCIN HCl® clindamycin hydrochloride capsules, USP. [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101150. [Link]

-

Słoczyńska, K., et al. (2003). In vitro metabolism of clindamycin in human liver and intestinal microsomes. Drug Metabolism and Disposition, 31(7), 878-883. [Link]

-

AAPS J. (2013). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]

-

EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]

-

LIRIAS. (2023, June 16). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. [Link]

-

PubMed. (2023, July 8). A clindamycin acetylated derivative with reduced antibacterial activity inhibits articular hyperalgesia and edema by attenuating neutrophil recruitment, NF-κB activation and tumor necrosis factor-α production. [Link]

-

Del Rosso, J. Q., & Leyden, J. J. (2010). A review of the anti-inflammatory properties of clindamycin in the treatment of acne vulgaris. Cutis, 85(1), 15-24. [Link]

-

ResearchGate. (2024, August 7). A clindamycin acetylated derivative with reduced antibacterial activity inhibits articular hyperalgesia and edema by attenuating neutrophil recruitment, NF-κB activation and tumor necrosis factor-α production. [Link]

-

Scientific Reports. (2024, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [Link]

-

PubMed. (1983). The in vitro activity of N-formimidoyl thienamycin compared with other broad-spectrum cephalosporins and with clindamycin and metronidazole. [Link]

-

Indian Journal of Dermatology. (2016). Anti-inflammatory and Immunomodulatory Effects of Antibiotics and Their Use in Dermatology. [Link]

-

Antimicrobial Agents and Chemotherapy. (2006). In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. [Link]

-

MDPI. (2022). Antimicrobial and Antibiofilm Effects of Combinatorial Treatment Formulations of Anti-Inflammatory Drugs—Common Antibiotics against Pathogenic Bacteria. [Link]

Sources

- 1. pure.eur.nl [pure.eur.nl]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. fda.gov [fda.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. A review of the anti-inflammatory properties of clindamycin in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and Immunomodulatory Effects of Antibiotics and Their Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. intertekinform.com [intertekinform.com]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 19. researchgate.net [researchgate.net]

- 20. emerypharma.com [emerypharma.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nelsonlabs.com [nelsonlabs.com]

- 23. Crystal violet assay [bio-protocol.org]

- 24. static.igem.org [static.igem.org]

- 25. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. clyte.tech [clyte.tech]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. broadpharm.com [broadpharm.com]

- 29. MTT assay protocol | Abcam [abcam.com]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. A clindamycin acetylated derivative with reduced antibacterial activity inhibits articular hyperalgesia and edema by attenuating neutrophil recruitment, NF-κB activation and tumor necrosis factor-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of N-Demethylclindamycin on Bacterial Ribosomes

Introduction

The relentless evolution of antibiotic resistance necessitates a profound understanding of the molecular mechanisms by which antimicrobial agents exert their effects. Lincosamides, a critical class of antibiotics, have long been a mainstay in the treatment of infections caused by Gram-positive and anaerobic bacteria.[1] Clindamycin, a semi-synthetic derivative of lincomycin, is a prominent member of this class, valued for its enhanced antibacterial activity and favorable pharmacokinetic profile.[2] The efficacy of clindamycin is rooted in its ability to selectively target and inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[3][4]

Upon administration, clindamycin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, into several metabolites.[3][5][6] The two main metabolites are clindamycin sulfoxide and N-Demethylclindamycin.[3][5] While clindamycin sulfoxide is the major metabolite, N-Demethylclindamycin, the minor metabolite, has been shown to possess notable antibacterial activity.[5] This technical guide provides an in-depth exploration of the mechanism of action of N-Demethylclindamycin on bacterial ribosomes. Given the limited direct research on this specific metabolite, this guide will first elucidate the well-characterized mechanism of its parent compound, clindamycin, and then, based on established structure-activity relationships within the lincosamide class, infer the mechanistic details of N-Demethylclindamycin. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotics and bacterial protein synthesis.

The Bacterial Ribosome: A Prime Target for Antibiotics

The bacterial 70S ribosome, composed of a 30S small subunit and a 50S large subunit, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[7] This fundamental process is essential for bacterial viability, making the ribosome a primary target for a multitude of antibiotic classes. The structural and functional differences between bacterial 70S and eukaryotic 80S ribosomes allow for the selective targeting of bacterial protein synthesis, minimizing toxicity to the host.

Mechanism of Action: Clindamycin as the Archetype

Clindamycin exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis at the elongation stage.[3] This is achieved through high-affinity binding to the 50S ribosomal subunit.

The Binding Site within the Peptidyl Transferase Center

Structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped the binding site of clindamycin within the peptidyl transferase center (PTC) of the 50S subunit.[8][9] The PTC is a highly conserved region of the 23S ribosomal RNA (rRNA) responsible for catalyzing peptide bond formation. Clindamycin's binding pocket is located at the entrance of the nascent peptide exit tunnel (NPET), in close proximity to the aminoacyl (A) and peptidyl (P) sites where tRNA molecules deliver amino acids.[10]

Key interactions occur between clindamycin and specific nucleotides of the 23S rRNA, including:

-

A2058 and A2059: These nucleotides are crucial for the binding of macrolides, lincosamides, and streptogramin B (MLSB) antibiotics.[11]

-

A2451: This nucleotide is located in the A-site of the PTC.[11]

-

G2505: This nucleotide is part of the P-site.[11]

The propylhygric acid moiety of clindamycin occupies a position that sterically clashes with the 3' end of the aminoacyl-tRNA (aa-tRNA) attempting to accommodate into the A-site.[7][9]

Inhibition of Peptide Bond Formation and Translocation

By binding to this critical location, clindamycin physically obstructs the proper positioning of the aa-tRNA in the A-site and the peptidyl-tRNA in the P-site. This steric hindrance prevents the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[7] Consequently, the elongation of the polypeptide chain is arrested. Some evidence also suggests that clindamycin can inhibit the translocation step, where the ribosome moves along the mRNA to the next codon.

N-Demethylclindamycin: An Active Metabolite with a Presumed Similar Mechanism

N-Demethylclindamycin is formed by the removal of a methyl group from the nitrogen atom of the proline ring of clindamycin. As an active metabolite, it is highly probable that N-Demethylclindamycin shares the same ribosomal target and fundamental mechanism of action as its parent compound.

The structure-activity relationships of lincosamides indicate that the core sugar moiety and the stereochemistry at key positions are essential for ribosomal binding and activity.[12] The proline ring and its side chain are critical for the interaction within the PTC. The absence of the N-methyl group in N-Demethylclindamycin may slightly alter the binding affinity or the precise orientation within the binding pocket, but it is unlikely to fundamentally change the binding site. The overall shape and chemical nature of the molecule remain highly similar to clindamycin, allowing it to fit into the same rRNA-defined pocket in the PTC.

Therefore, it is posited that N-Demethylclindamycin also binds to the 50S ribosomal subunit at the PTC, sterically interfering with the placement of tRNAs in the A and P sites, and thereby inhibiting peptide bond formation. The difference in activity observed between N-Demethylclindamycin and clindamycin is likely due to subtle differences in their binding kinetics (association and dissociation rates) with the ribosome, or potentially altered cell permeability.

Figure 1: Conceptual diagram of the inhibitory action of N-Demethylclindamycin on the bacterial ribosome.

Experimental Protocols for Studying Ribosome-Antibiotic Interactions

To validate the inferred mechanism of N-Demethylclindamycin and to quantify its activity, a series of established experimental protocols can be employed.

In Vitro Transcription-Translation (IVTT) Assay

This assay provides a rapid assessment of the overall inhibitory effect of a compound on protein synthesis.

Principle: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to express a reporter gene (e.g., luciferase or green fluorescent protein). The activity of the reporter protein is measured in the presence and absence of the antibiotic.

Methodology:

-

Prepare the IVTT Reaction Mix: In a microcentrifuge tube on ice, combine the cell-free extract (e.g., E. coli S30 extract), buffer, amino acid mixture, energy source (ATP, GTP), and the DNA template encoding the reporter gene.

-

Add N-Demethylclindamycin: Add varying concentrations of N-Demethylclindamycin (and clindamycin as a positive control) to the reaction mixes. Include a no-antibiotic control.

-

Incubate: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Measure Reporter Activity:

-

For luciferase, add the luciferin substrate and measure luminescence using a luminometer.

-

For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Plot the reporter activity against the antibiotic concentration and determine the IC50 (the concentration that inhibits 50% of protein synthesis).

Causality of Experimental Choices: The use of a cell-free system isolates the process of protein synthesis from other cellular processes like drug uptake and efflux, providing a direct measure of the compound's effect on the translational machinery. A reporter gene with a quantifiable output allows for a high-throughput and sensitive measurement of inhibition.

Figure 2: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.

Ribosome Binding Assay (Chemical Footprinting)

This technique can be used to confirm that N-Demethylclindamycin binds to the same site on the 23S rRNA as clindamycin.

Principle: The binding of a small molecule like an antibiotic to rRNA can protect the RNA from chemical modification by certain reagents (e.g., dimethyl sulfate - DMS). By analyzing the pattern of protection, the binding site can be mapped.

Methodology:

-

Isolate Ribosomes: Isolate 70S ribosomes or 50S subunits from a bacterial culture (e.g., E. coli).

-

Binding Reaction: Incubate the isolated ribosomes with N-Demethylclindamycin (and clindamycin as a control) at 37°C to allow for binding. Include a no-antibiotic control.

-

Chemical Modification: Treat the ribosome-antibiotic complexes with a chemical modifying agent like DMS, which methylates accessible adenine and cytosine residues.

-

RNA Extraction: Extract the 23S rRNA from the treated ribosomes.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

-

Analysis: Compare the band patterns from the antibiotic-treated samples to the no-antibiotic control. A diminished band in the presence of the antibiotic indicates that the corresponding nucleotide was protected from modification, thus identifying it as part of the binding site.

Causality of Experimental Choices: Chemical footprinting provides high-resolution information about the drug's binding site on the rRNA. The use of primer extension allows for the precise identification of the protected nucleotides. Comparing the footprint of N-Demethylclindamycin to that of clindamycin directly tests the hypothesis that they share a binding site.

Quantitative Data Summary

| Compound | IVTT IC50 (µM) | Ribosomal Binding (Kd, µM) | Key Protected Nucleotides (Footprinting) |

| Clindamycin | [Experimental Value] | [Experimental Value] | A2058, A2059, A2451, G2505 |

| N-Demethylclindamycin | [Experimental Value] | [Experimental Value] | [To be determined] |

| Lincomycin (Reference) | [Literature Value] | [Literature Value] | A2058, A2451, G2505 |

Conclusion

N-Demethylclindamycin, an active metabolite of clindamycin, is a potent inhibitor of bacterial protein synthesis. Based on the well-established mechanism of clindamycin and the structure-activity relationships of lincosamides, it can be confidently inferred that N-Demethylclindamycin binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding sterically obstructs the accommodation of tRNA molecules in the A and P sites, thereby preventing peptide bond formation and halting protein elongation. While the absence of the N-methyl group may subtly influence its binding affinity and overall potency, the fundamental mechanism of action is expected to be conserved. The experimental protocols outlined in this guide provide a robust framework for empirically validating this inferred mechanism and quantifying the activity of N-Demethylclindamycin, contributing to a more complete understanding of lincosamide antibiotics and their metabolites in the ongoing effort to combat bacterial infections.

References

-

Birkenmeyer, R. D., & Kroll, S. J. (1985). Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, a potent antibacterial agent. Journal of Medicinal Chemistry, 28(3), 216–224. [Link]

-

Yin, D., et al. (2024). Design, synthesis, and bioactivity evaluation of clindamycin derivatives against multidrug-resistant bacterial strains. Archiv der Pharmazie, e2300537. [Link]

-

Spížek, J., & Řezanka, T. (2017). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. Molecules, 22(12), 2073. [Link]

-

Murphy, P. B., Bistas, K. G., & Le, J. K. (2024). Clindamycin. In StatPearls. StatPearls Publishing. [Link]

-

Matzov, D., et al. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. Nucleic Acids Research, 45(19), 11466–11475. [Link]

-

Van De Sijpe, G., et al. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. Journal of Global Antimicrobial Resistance, 35, 137–139. [Link]

-

U.S. Food and Drug Administration. (2018). CLEOCIN HCl® (clindamycin hydrochloride) capsules, USP Label. [Link]

-

Dr. Oracle. (2026). What is the route of excretion for Clindamycin (antibiotic)?. [Link]

-

van der Heijden, C., et al. (2022). Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Pharmaceutics, 14(3), 583. [Link]

-

Lin, J., et al. (2018). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 87, 451–478. [Link]

-

Goldman, R. C., et al. (1990). Binding of novel macrolide structures to macrolides-lincosamides-streptogramin B-resistant ribosomes inhibits protein synthesis and bacterial growth. Antimicrobial Agents and Chemotherapy, 34(6), 1058–1066. [Link]

-

Birkenmeyer, R. D., et al. (1985). Synthesis and antimicrobial activity of clindamycin analogs: pirlimycin, a potent antibacterial agent. Journal of Medicinal Chemistry, 28(3), 216-224. [Link]

-

Le Goffic, F. (1985). Structure activity relationships in lincosamide and streptogramin antibiotics. The Journal of Antimicrobial Chemotherapy, 16 Suppl A, 13–21. [Link]

-

Spížek, J., & Řezanka, T. (2004). Lincosamides: Chemical Structure, Biosynthesis, Mechanism of Action, Resistance, and Applications. Advances in Applied Microbiology, 56, 121-154. [Link]

-

Birkenmeyer, R. D., & Kagan, F. (1970). Lincomycin. XI. Synthesis and structure of clindamycin, a potent antibacterial agent. Journal of Medicinal Chemistry, 13(4), 616–619. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446598, Clindamycin. [Link]

-

Bunick, C. G., & Kulam, L. (2023). Scientific Rationale and Clinical Basis for Clindamycin Use in the Treatment of Dermatologic Disease. Dermatology and Therapy, 13(10), 2097–2112. [Link]

-

Wilson, D. N., et al. (2005). Species-specific antibiotic-ribosome interactions: Implications for drug development. Current Opinion in Chemical Biology, 9(6), 617-626. [Link]

-

Douthwaite, S., & Aagaard, C. (1993). Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA. Journal of Molecular Biology, 232(3), 725–731. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pure.eur.nl [pure.eur.nl]

- 6. mdpi.com [mdpi.com]

- 7. Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure activity relationships in lincosamide and streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: N-Demethylclindamycin as a Biomarker for Clindamycin Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-demethylclindamycin's role as a critical biomarker in the study of clindamycin metabolism. Clindamycin, a widely used lincosamide antibiotic, undergoes significant hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5. This process yields two main metabolites: clindamycin sulfoxide and N-demethylclindamycin. While considered a minor metabolite, N-demethylclindamycin offers valuable insights into the activity of the CYP3A4 pathway, making it an important biomarker for pharmacokinetic studies, drug-drug interaction assessments, and understanding inter-individual variability in clindamycin disposition. This guide will delve into the metabolic pathways, analytical methodologies for quantification, and the clinical and research applications of monitoring N-demethylclindamycin.

Introduction: The Metabolic Fate of Clindamycin

Clindamycin is a semisynthetic antibiotic derived from lincomycin, utilized for treating a range of serious bacterial infections.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by hepatic metabolism.[1][2] The primary route of clindamycin biotransformation is oxidation by the cytochrome P450 system.[1][2]

1.1. The Central Role of CYP3A4 and CYP3A5

In vitro studies using human liver and intestinal microsomes have conclusively identified CYP3A4 as the principal enzyme responsible for clindamycin metabolism.[3][4][5] CYP3A5 also contributes, but to a lesser extent.[3][4] This enzymatic action results in the formation of two primary metabolites:

These metabolites, along with a small portion of the unchanged drug, are excreted in urine and feces.[1][2][3][6] The average biological half-life of clindamycin is approximately 2.4 to 3 hours in adults.[3][6]

1.2. Why N-Demethylclindamycin is a Valuable Biomarker

While clindamycin sulfoxide is the more abundant metabolite, the formation of N-demethylclindamycin is a direct reflection of CYP3A4/5 activity. This makes it a sensitive indicator for:

-

Assessing Drug-Drug Interactions (DDIs): Co-administered drugs that induce or inhibit CYP3A4 can alter clindamycin's metabolism, affecting its plasma concentrations and potentially its efficacy and safety.[4][7][8] Monitoring N-demethylclindamycin levels can provide a clearer picture of these interactions.

-

Phenotyping CYP3A4 Activity: The rate of N-demethylclindamycin formation can serve as a proxy for an individual's CYP3A4 metabolic capacity, which can vary due to genetic polymorphisms, age, and disease state.[1]

-

Understanding Pharmacokinetic Variability: In special populations, such as pediatric or geriatric patients, or those with hepatic impairment, CYP3A4 activity can be altered.[1][2] Studying the parent drug to metabolite ratio can help elucidate the reasons for pharmacokinetic differences in these groups.

The Clindamycin Metabolic Pathway

The biotransformation of clindamycin is a critical determinant of its therapeutic action and clearance from the body. The following diagram illustrates the primary metabolic pathway.

Caption: Metabolic pathway of clindamycin via CYP3A4/5.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of N-demethylclindamycin in biological matrices is paramount for its use as a biomarker. The low endogenous concentrations of this metabolite necessitate highly sophisticated analytical techniques.

3.1. The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the simultaneous determination of clindamycin and its metabolites due to its high sensitivity, selectivity, and specificity.[9][10][11]

3.1.1. Sample Preparation: A Critical First Step

The complexity of biological matrices such as plasma, serum, and urine requires a robust sample preparation protocol to remove interfering substances and concentrate the analytes of interest.[12][13][14] Common techniques include:

-

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[15]

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[12][14]

-

Solid-Phase Extraction (SPE): A highly efficient and selective method that uses a solid sorbent to isolate the analytes from the sample matrix.[12][14][16]

3.1.2. A Step-by-Step LC-MS/MS Protocol

The following is a generalized protocol for the analysis of clindamycin and N-demethylclindamycin in human plasma.

I. Sample Preparation (using Protein Precipitation)

-

To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of clindamycin or a structurally similar compound like lincomycin).[11]

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

II. Chromatographic and Mass Spectrometric Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.[10][15][17]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[11][17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for clindamycin, N-demethylclindamycin, and the internal standard.[10]

3.2. Method Validation: Ensuring Data Integrity

Validation of the bioanalytical method is crucial to ensure the reliability of the data. Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include:[18][19][20]

| Validation Parameter | Description |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |

| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15][21] |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Experimental Workflow for a Clindamycin Metabolism Study

The following diagram outlines a typical workflow for a clinical study investigating clindamycin metabolism using N-demethylclindamycin as a biomarker.

Caption: Workflow for a clindamycin metabolism study.

Clinical and Research Applications

The use of N-demethylclindamycin as a biomarker has significant implications in both clinical practice and drug development.

5.1. Therapeutic Drug Monitoring (TDM)

For certain patient populations, such as those with severe infections, organ transplant recipients, or critically ill patients, TDM of clindamycin and its metabolites can help optimize dosing regimens to maximize efficacy and minimize toxicity.[22]

5.2. Drug-Drug Interaction Studies

When developing new drugs that are potential CYP3A4 inhibitors or inducers, N-demethylclindamycin can be used as a probe to assess the extent of the interaction with clindamycin metabolism.[7][23][24] This is a critical step in ensuring the safety of co-administered medications.

5.3. Pharmacogenomics and Personalized Medicine

Investigating the relationship between genetic variations in CYP3A4 and the rate of N-demethylclindamycin formation can contribute to the development of personalized dosing strategies for clindamycin, improving therapeutic outcomes for individual patients.

Conclusion

N-demethylclindamycin, though a minor metabolite of clindamycin, serves as a powerful and sensitive biomarker for assessing CYP3A4-mediated metabolism. Its accurate quantification, primarily through LC-MS/MS, provides invaluable data for pharmacokinetic studies, drug-drug interaction assessments, and the broader goal of personalized medicine. As analytical technologies continue to advance, the role of N-demethylclindamycin in optimizing clindamycin therapy is expected to expand, leading to safer and more effective treatment for patients.

References

-

Jahn-Schmid, B., et al. (2024). Clindamycin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Spriet, I., et al. (2022). Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Journal of Clinical Medicine, 11(10), 2899. Available from: [Link]

-

U.S. Food and Drug Administration. (n.d.). CLEOCIN HCl® clindamycin hydrochloride capsules, USP. Available from: [Link]

-

ResearchGate. (n.d.). CYP3A4-mediated drug-drug interactions arising from combined therapies with clindamycin. Available from: [Link]

-

Drugs.com. (2024). Clindamycin: Uses, Dosage & Side Effects. Available from: [Link]

-

SingleCare. (2023). Clindamycin interactions to avoid. Available from: [Link]

-

Dr.Oracle. (2026). What is the route of excretion for Clindamycin (antibiotic)?. Available from: [Link]

-

MDPI. (2022). Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Available from: [Link]

-

The Drug Database for Acute Porphyria. (n.d.). J01FF01 - Clindamycin. Available from: [Link]

-

Wynalda, M. A., et al. (2003). In vitro metabolism of clindamycin in human liver and intestinal microsomes. Drug Metabolism and Disposition, 31(7), 878-887. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Available from: [Link]

-

SlideShare. (n.d.). extraction of drug from biological matrix.pptx. Available from: [Link]

-

Drugs.com. (2025). Clindamycin Patient Tips: 7 things you should know. Available from: [Link]

-

Open University of Catalonia. (n.d.). Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Available from: [Link]

-

Phillips, I., et al. (1976). Antibacterial activity and pharmacokinetics of clindamycin. Journal of Antimicrobial Chemotherapy, 2(Suppl B), 65-73. Available from: [Link]

-

International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Available from: [Link]

-

ALWSCI. (2024). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Available from: [Link]

-

PubMed. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. Available from: [Link]

-

PubMed. (2001). Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin. Available from: [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

-

ResearchGate. (2025). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Available from: [Link]

-

Contract Pharma. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Clindamycin. PubChem Compound Summary for CID 446598. Available from: [Link]

-

Nordic Bioscience. (n.d.). FDA Biomarker Guidelines (BEST). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice. Available from: [Link]

-

U.S. Food and Drug Administration. (2004). Clindamycin phosphate foam, 1%. Available from: [Link]

-

Erasmus University Rotterdam. (2023). Assessment of in vitro antimicrobial activity of clindamycin metabolites against Staphylococcus species. Available from: [Link]

-

Regulations.gov. (n.d.). Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development. Available from: [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A simple HPLC-UV method for the determination of clindamycin in human plasma. Available from: [Link]

-

PubMed. (2020). Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study. Available from: [Link]

-

University of Malta. (n.d.). Method development for the quantification of clindamycin in human plasma. Available from: [Link]

-

MDPI. (n.d.). Scientific Rationale and Clinical Basis for Clindamycin Use in the Treatment of Dermatologic Disease. Available from: [Link]

-

PubMed. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Therapeutic drug monitoring of antimicrobials. Available from: [Link]

-

National Center for Biotechnology Information. (2022). New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection. Available from: [Link]

Sources

- 1. Ways to Improve Insights into Clindamycin Pharmacology and Pharmacokinetics Tailored to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In vitro metabolism of clindamycin in human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Clindamycin: Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 9. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 10. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sensitive analytical method to quantify clindamycin in plasma and microdialysate samples: Application in a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. extraction of drug from biological matrix.pptx [slideshare.net]

- 14. ijisrt.com [ijisrt.com]

- 15. jocpr.com [jocpr.com]

- 16. japsonline.com [japsonline.com]

- 17. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hhs.gov [hhs.gov]

- 20. labs.iqvia.com [labs.iqvia.com]

- 21. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic drug monitoring of antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Clindamycin interactions to avoid | SingleCare [singlecare.com]

- 24. drugs.com [drugs.com]

A Technical Guide to Investigating the Cytotoxic Effects of N-Demethylclindamycin on Cancer Cell Lines

Preamble: Beyond the Antibiotic Paradigm

Clindamycin, a lincosamide antibiotic, is a well-established therapeutic agent primarily known for its bacteriostatic action, which it achieves by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome. Its metabolite, N-Demethylclindamycin, has been identified but remains functionally under-characterized in oncological contexts. However, recent explorations into clindamycin derivatives have begun to unveil novel antitumor potential, suggesting a multifaceted mode of action that extends beyond conventional antibiotic paradigms. This has opened a compelling new avenue of research: investigating whether metabolites of established drugs, such as N-Demethylclindamycin, possess latent cytotoxic or cytostatic properties against cancer cells.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically explore the cytotoxic effects of N-Demethylclindamycin. The methodologies described herein are designed as a self-validating cascade, where the results of each experimental phase logically inform the next, ensuring a robust and rigorous investigation from initial screening to mechanistic elucidation.

Phase 1: Foundational Viability Screening

The initial and most critical question is whether N-Demethylclindamycin exerts any effect on the viability of cancer cells. For this, a high-throughput, reliable colorimetric assay is the method of choice.

Causality: Why the MTT Assay is the Optimal Starting Point

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the foundational experiment for its principle and efficiency. It measures the metabolic activity of a cell population, which is a direct indicator of cell viability. The assay relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. A decrease in formazan production, quantifiable by spectrophotometry, serves as a robust proxy for reduced cell viability or proliferation. This makes it an ideal tool for initial screening and for determining the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

Experimental Workflow: A Strategic Overview

The overall investigative strategy follows a logical progression from broad screening to specific mechanistic inquiry.

Caption: Differentiating cell populations with Annexin V and PI staining.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

-

Cells treated with N-Demethylclindamycin (at IC50 concentration) and controls.

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Cold 1X PBS

-

Flow cytometer

Methodology:

-

Cell Preparation: Culture and treat cells as determined in Phase 1. For adherent cells, collect both the floating cells (which may be apoptotic) and the attached cells (gently trypsinized).

-

Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently mix.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.

-

Self-Validation: Use unstained cells to set baseline fluorescence and single-stained (Annexin V only, PI only) controls for compensation. A positive control (e.g., cells treated with staurosporine) is essential to validate the assay setup.

-

Data Presentation and Interpretation:

The data is presented as a quadrant plot, and the percentage of cells in each quadrant is quantified.

| Treatment | Viable (AV-/PI-) | Early Apoptotic (AV+/PI-) | Late Apoptotic (AV+/PI+) | Necrotic (AV-/PI+) |

| Untreated | 95.1% | 2.5% | 1.4% | 1.0% |

| Vehicle Control | 94.8% | 2.7% | 1.5% | 1.0% |

| N-Demethylclindamycin (50 µM) | 45.3% | 35.2% | 15.5% | 4.0% |

A significant increase in the AV+/PI- and AV+/PI+ populations indicates that N-Demethylclindamycin induces cell death primarily through an apoptotic mechanism.

Phase 3: Assessing Impact on Cell Cycle Progression

Cytotoxic compounds often exert their effects by interfering with the cell division cycle, leading to an arrest at specific checkpoints.

Causality: Why DNA Content Reveals Cell Cycle Status

Flow cytometry with a DNA-binding dye like Propidium Iodide (PI) is a powerful technique for cell cycle analysis. The principle is stoichiometric: the dye binds to DNA in proportion to the amount of DNA present. Therefore, the fluorescence intensity of a stained cell directly correlates with its phase in the cell cycle:

-

G0/G1 Phase: Cells have a normal (2N) amount of DNA.

-

S Phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.

-

G2/M Phase: Cells have completed DNA replication and have double the normal DNA content (4N) before dividing.

An accumulation of cells in one peak (e.g., G2/M) after treatment suggests the compound induces cell cycle arrest at that checkpoint.

Caption: The eukaryotic cell cycle phases and checkpoints.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

-

Treated and untreated cells

-

Cold 70% Ethanol

-

Cold 1X PBS

-

PI Staining Buffer (PBS with 100 µg/mL RNase A and 50 µg/mL PI)

Methodology:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves DNA integrity.

-

Incubation: Incubate on ice or at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Buffer. The RNase A is crucial to degrade any RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.

Data Presentation and Interpretation:

The data is analyzed using cell cycle modeling software to deconvolve the histogram and quantify the percentage of cells in each phase.

| Treatment | % in G0/G1 | % in S | % in G2/M |

| Untreated | 65.2% | 20.5% | 14.3% |

| Vehicle Control | 64.9% | 21.0% | 14.1% |

| N-Demethylclindamycin (50 µM) | 20.1% | 15.3% | 64.6% |

A result like the one above would strongly suggest that N-Demethylclindamycin induces a G2/M phase arrest, preventing cells from proceeding into mitosis.

Phase 4: Molecular Confirmation of Apoptotic Pathway

To validate the findings from flow cytometry and gain deeper mechanistic insight, we must examine the molecular machinery of apoptosis.

Causality: Cleaved Caspases and PARP as Definitive Markers

Apoptosis is executed by a family of proteases called caspases. These enzymes exist as inactive pro-caspases and are activated through proteolytic cleavage. The activation of an "executioner" caspase, like Caspase-3, is a point of no return in the apoptotic cascade. Activated Caspase-3 then cleaves numerous cellular substrates, leading to the morphological hallmarks of apoptosis. One such critical substrate is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Cleavage of PARP-1 by Caspase-3 inactivates it, facilitating cell death. Therefore, detecting the cleaved, active forms of Caspase-3 and PARP by Western blot serves as definitive molecular evidence of apoptosis induction.

Protocol 4: Western Blot for Apoptosis Markers

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Protein Extraction: Lyse treated and untreated cells in lysis buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C.

-

Self-Validation: A loading control, such as an anti-Actin antibody, must be used to ensure equal protein loading across all lanes.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

Data Interpretation:

The Western blot will show bands corresponding to the full-length (inactive) and cleaved (active) forms of the proteins. A marked increase in the cleaved Caspase-3 (e.g., p17/19 kDa fragments) and cleaved PARP (89 kDa fragment) bands in the N-Demethylclindamycin-treated sample confirms the activation of the apoptotic pathway.

Synthesis: A Proposed Mechanism of Action

Based on the successful execution of the described experimental cascade, a hypothetical mechanism for N-Demethylclindamycin can be formulated.

Caption: Proposed mechanism: N-Demethylclindamycin induces G2/M arrest, triggering intrinsic apoptosis.

This proposed pathway—where N-Demethylclindamycin induces G2/M cell cycle arrest, subsequently triggering the intrinsic apoptotic cascade evidenced by Caspase-3 and PARP cleavage—provides a robust, evidence-based starting point for further, more detailed mechanistic studies, such as examining effects on specific Bcl-2 family proteins or cyclin-dependent kinases.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Mahesha, H. G., & Singh, V. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(11), e3633. Retrieved from [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

-

University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

The Audiopedia. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Li, M., et al. (2024). Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents. Molecules, 29(5), 978. Retrieved from [Link]

-

St. Jude Children's Research Hospital. (n.d.). Clindamycin for Childhood Cancer Patients. Retrieved from [Link]

-

My Doctor Online. (n.d.). Skin Changes and Cancer Treatment. Retrieved from [Link]

-

Klastersky, J., Coppens, L., & Mombelli, G. (1983). Anaerobic infection in cancer patients: comparative evaluation of clindamycin and cefoxitin. Antimicrobial agents and chemotherapy, 24(4), 602–606. Retrieved from [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Samali, A., & Zhivotovsky, B. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1709, 1–11. Retrieved from [Link]

-

Murphy, P. B., Bistas, K. G., & Le, J. K. (2024). Clindamycin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

HealthDay. (2023, May 24). Microdosed Incisional Clindamycin Cuts SSI After Skin Cancer Surgery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Clindamycin. PubChem Compound Summary for CID 446598. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Clindamycin Hydrochloride?. Retrieved from [Link]

-

Novotna, J., et al. (2010). Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci. Antimicrobial agents and chemotherapy, 54(10), 4457–4461. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Lincomycin derivatives. Retrieved from [Link]

-

Del Rosso, J. Q., & Zeichner, J. (2024). Clindamycin: A Comprehensive Status Report with Emphasis on Use in Dermatology. Dermatology and therapy, 14(1), 19–37. Retrieved from [Link]

-

Wikipedia. (n.d.). Lincomycin. Retrieved from [Link]

-

Al-Osta, M. A., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future journal of pharmaceutical sciences, 7(1), 220. Retrieved from [Link]

-

Dermatology Times. (2025, March 17). Unraveling the Molecular Mechanism of Clindamycin Binding in Cutibacterium acnes and Resistance Development: Insights From Cryo-EM. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of semisynthetic lincomycin derivatives. Retrieved from [Link]

-

Dr.Oracle. (2025, April 10). What is the structure of Lincosamides (Lincomycin derivatives)?. Retrieved from [Link]

-

Roszkowski, K., et al. (1984). Effects of cefotaxime, clindamycin, mezlocillin, and piperacillin on mouse sarcoma L-1 tumor. Journal of antimicrobial chemotherapy, 14 Suppl B, 131–136. Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology, 13, 991218. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1123. Retrieved from [Link]

-

Siwek, A., et al. (2022). Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. International journal of molecular sciences, 23(2), 947. Retrieved from [Link]

An In-Depth Technical Guide to the Preclinical Assessment of N-Demethylclindamycin's Potential Off-Target Effects

Abstract

N-demethylclindamycin, a primary metabolite of the widely prescribed lincosamide antibiotic clindamycin, has traditionally been considered to possess minimal antibacterial activity compared to its parent compound. However, emerging in vitro data demonstrating potent cytotoxic effects against various cell lines necessitates a thorough and systematic evaluation of its potential off-target activities. This technical guide provides a comprehensive framework for the preclinical investigation of N-demethylclindamycin's safety profile, with a focus on identifying and characterizing potential off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous approach to de-risking this metabolite and ensuring a comprehensive understanding of its pharmacological and toxicological properties. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and present a clear roadmap for a tiered preclinical assessment strategy.

Introduction: The Rationale for Investigating N-Demethylclindamycin

Clindamycin undergoes hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5, leading to the formation of metabolites including N-demethylclindamycin. While often categorized as a minor and less active metabolite, the systemic exposure to N-demethylclindamycin can be significant, warranting a dedicated safety assessment. The imperative to investigate its off-target effects is underscored by preliminary evidence of potent in vitro cytotoxicity against several cancer cell lines, suggesting interactions with fundamental cellular processes that may not be related to its parent's antibacterial mechanism.

This guide will outline a multi-faceted approach to characterize the off-target profile of N-demethylclindamycin, moving from broad in vitro screening to more focused mechanistic and in vivo studies. The core objective is to build a comprehensive safety profile that can inform risk assessment and guide further development decisions.

Tiered Approach to Off-Target Assessment

A systematic, tiered approach is essential for an efficient and comprehensive evaluation of off-target effects. This strategy begins with broad, high-throughput in vitro screens to identify potential liabilities, followed by more detailed in vitro and in vivo studies to confirm and characterize any observed activities.

Caption: A tiered workflow for the preclinical assessment of N-demethylclindamycin's off-target effects.

Tier 1: Broad In Vitro Screening

The initial phase of the investigation focuses on casting a wide net to identify potential areas of concern. This involves screening N-demethylclindamycin against a diverse panel of known biological targets and assessing its general cellular toxicity.

Comprehensive Receptor and Enzyme Profiling

Rationale: Off-target interactions with G-protein coupled receptors (GPCRs), kinases, and other enzymes are a common source of adverse drug reactions. A broad screening panel provides an efficient way to identify any such unintended interactions early in the assessment process.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines a competitive radioligand binding assay, a standard method for determining the affinity of a test compound for a specific receptor.

-

Preparation of Receptor Membranes:

-

Utilize commercially available, validated membrane preparations expressing the target receptor of interest (e.g., from human recombinant cell lines).

-

Thaw membrane preparations on ice and resuspend in the appropriate assay buffer to a final protein concentration of 5-20 µg per well.

-

-

Compound Preparation:

-

Prepare a stock solution of N-demethylclindamycin in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of concentrations for the competition assay (typically spanning from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Assay Setup:

-

In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and varying concentrations of N-demethylclindamycin.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filter mat in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of N-demethylclindamycin.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of N-demethylclindamycin that inhibits 50% of specific radioligand binding).

-